![molecular formula C15H13NO B12636078 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one CAS No. 938222-20-9](/img/structure/B12636078.png)
1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one is an organic compound that features a pyridine ring attached to a phenyl group through an ethenyl linkage, with an ethanone group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-acetylphenylboronic acid with 2-bromopyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethenyl linkage and pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: Similar structure but lacks the ethenyl linkage.
1-(Pyridin-4-yl)ethan-1-one: Similar structure but with the pyridine ring at a different position.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: More complex structure with multiple pyridine and phenyl groups.
Uniqueness
1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one is unique due to its specific ethenyl linkage between the pyridine and phenyl rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
938222-20-9 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[4-(2-pyridin-2-ylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H13NO/c1-12(17)14-8-5-13(6-9-14)7-10-15-4-2-3-11-16-15/h2-11H,1H3 |
InChI Key |
BCZFVJMVBOLEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


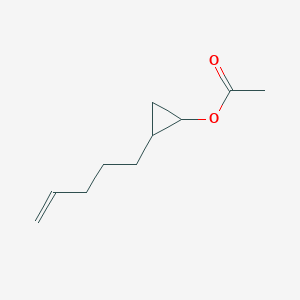

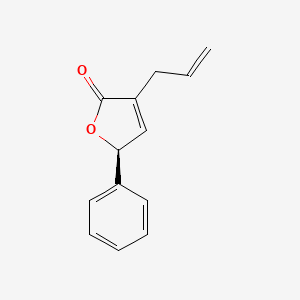
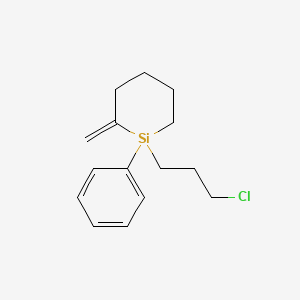
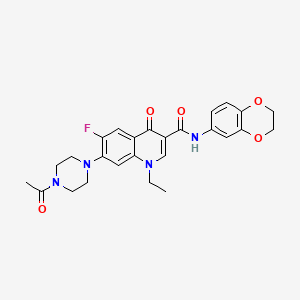
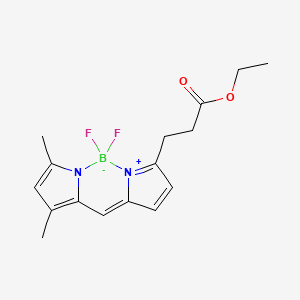
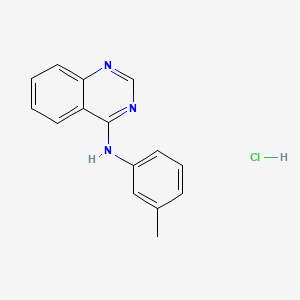
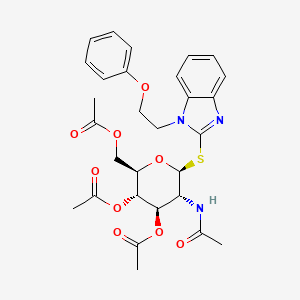

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
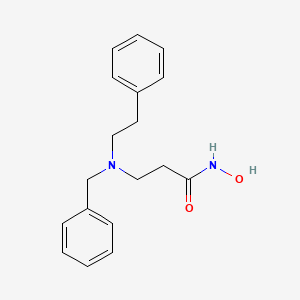
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
